

A Spectroscopic Showdown: Unveiling the Isomeric Differences of Methyl-nitroanilines

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Compound of Interest

Compound Name: 5-Methyl-2-nitroaniline

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A comprehensive spectroscopic comparison of methyl-nitroaniline isomers reveals distinct analytical fingerprints crucial for their identification and characterization in research and drug development. This guide provides a detailed analysis of their spectral properties, supported by experimental data and methodologies, to aid researchers in distinguishing between these closely related compounds.

The positional isomerism in methyl-nitroanilines, where the methyl, nitro, and amino groups are arranged differently on the benzene ring, gives rise to unique electronic environments for each molecule. These subtle structural variations are effectively probed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a characteristic signature for each isomer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various methyl-nitroaniline isomers, offering a quantitative basis for their differentiation.

¹H NMR Spectral Data

The chemical shifts (δ) in proton NMR spectroscopy are highly sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group and the electron-donating amino and methyl groups significantly influence the shielding and deshielding of the aromatic protons, resulting in distinct patterns for each isomer.

Isomer	Aromatic Protons (δ , ppm)	-NH ₂ Protons (δ , ppm)	-CH ₃ Protons (δ , ppm)	Solvent
2-Methyl-3-nitroaniline	6.7-7.3	3.8 (br s)	2.2	-
2-Methyl-4-nitroaniline	~7.9 (d), ~7.8 (dd), ~6.7 (d)[1]	~4.5 (br s)[1]	~2.1-2.3 (s)[1]	DMSO-d ₆ [2]
2-Methyl-5-nitroaniline	7.1-7.8	4.8 (br s)	2.1	CDCl ₃
3-Methyl-2-nitroaniline	6.7-7.2	4.9 (br s)	2.3	-
3-Methyl-4-nitroaniline	6.7-8.0	6.1 (br s)	2.4	-
4-Methyl-2-nitroaniline	6.8-7.9	4.8 (br s)	2.2	CDCl ₃
4-Methyl-3-nitroaniline	6.6-7.2	3.8 (br s)	2.4	CDCl ₃
5-Methyl-2-nitroaniline	6.6-7.9	4.8 (br s)	2.2	-
N-Methyl-2-nitroaniline	6.7-8.2	-	3.0 (d)	CDCl ₃
N-Methyl-4-nitroaniline	6.6-8.0	-	2.8-2.9	DMSO-d ₆ / CDCl ₃ [3]

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet. The data presented is a compilation from various sources and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides insights into the carbon framework of the isomers. The chemical shifts of the aromatic carbons are influenced by the position of the substituents, offering another layer of structural confirmation.

Isomer	Aromatic Carbons (δ , ppm)	-CH ₃ Carbon (δ , ppm)
3-Methyl-4-nitroaniline	113.1, 117.8, 126.7, 131.9, 137.2, 147.3	20.2
4-Methyl-3-nitroaniline	108.21, 118.58, 119.02, 133.07, 147.96[4]	18.78[4]
N-Methyl-2-nitroaniline	114.9, 117.2, 126.8, 132.5, 136.1, 146.9	29.8

Data for other isomers is not consistently available in the searched literature.

IR Spectral Data

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecules. The characteristic vibrational frequencies for the N-H stretches of the amino group, the N-O stretches of the nitro group, and the C-H stretches of the methyl and aromatic groups are key diagnostic markers.

Isomer	N-H Stretch (cm^{-1})	N-O Stretch (cm^{-1})	C-H (Aromatic) Stretch (cm^{-1})	C-H (Aliphatic) Stretch (cm^{-1})
2-Methyl-3-nitroaniline	3380, 3480	1350, 1520	3050-3150	2850-2950
4-Methyl-2-nitroaniline	3370, 3480	1340, 1510	3050-3150	2850-2950
4-Methyl-3-nitroaniline	3350, 3450	1345, 1525	3050-3150	2850-2950

Specific peak positions can vary based on the physical state of the sample (e.g., solid, liquid, or gas phase).[5][6]

Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compounds and information about their fragmentation patterns. All methyl-nitroaniline isomers have the same molecular weight of approximately 152.15 g/mol .^{[4][5]} The molecular ion peak $[M]^+$ is typically observed at m/z 152.^{[4][7]} Common fragmentation pathways involve the loss of the nitro group (-NO₂) or parts of it, such as NO or O.^[4] For instance, the mass spectrum of 4-methyl-3-nitroaniline shows prominent peaks at m/z 152 (molecular ion), 107, and 77, with the peak at m/z 77 corresponding to the phenyl cation.^[4]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.^[1]
- Sample Preparation: Approximately 5-10 mg of the methyl-nitroaniline isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[1] The choice of solvent is based on the solubility of the analyte and the need to avoid overlapping signals.^[1]
- ¹H NMR Acquisition: A one-dimensional proton spectrum is acquired with typical parameters including a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.^[1]
- ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired using proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly employed.
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.^[1]

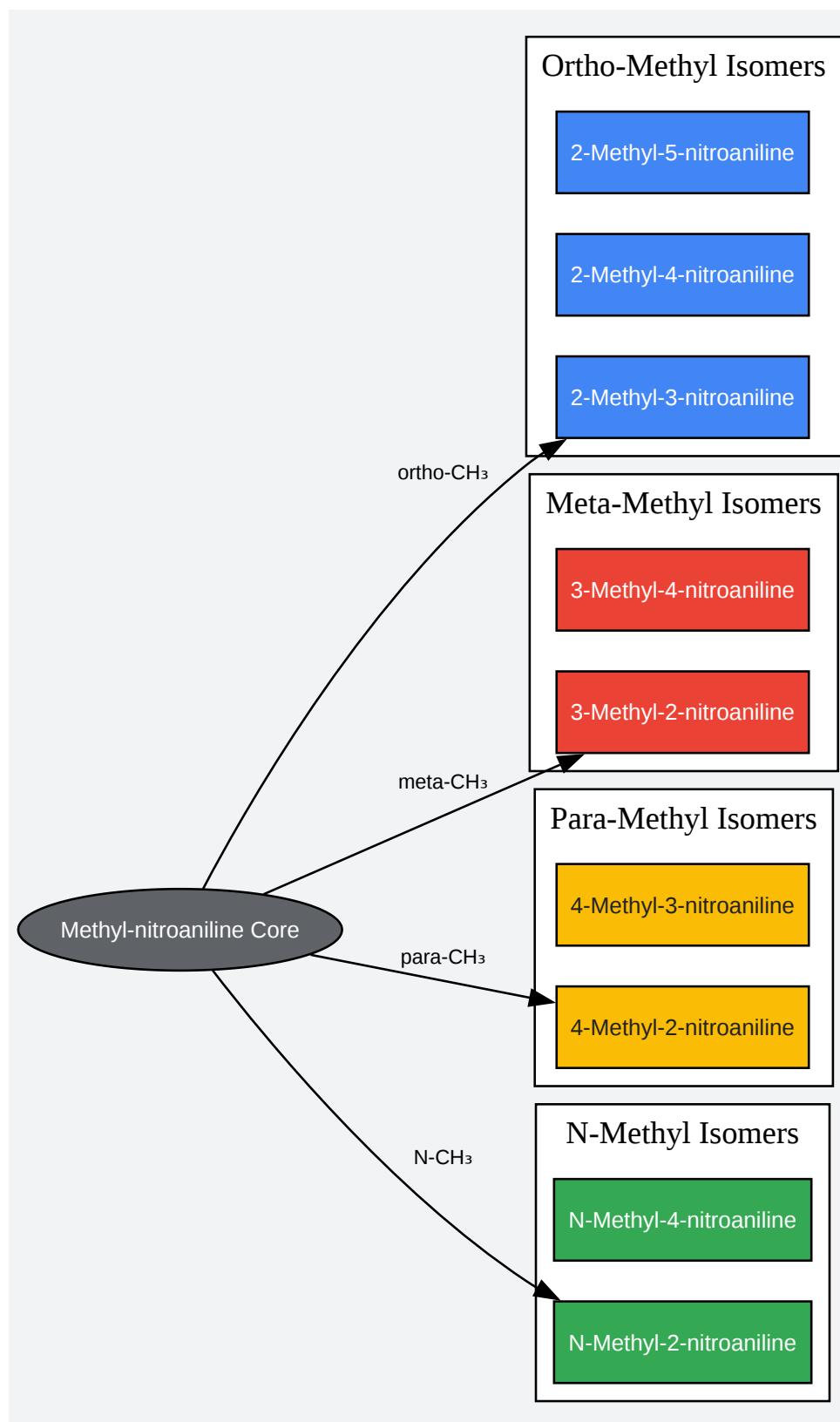
- Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first.[1] The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .[1]
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).[1]

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used for analysis.
- Ionization: Electron Ionization (EI) is a common method for generating ions.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Isomeric Relationships and Structural Visualization

The structural differences between the methyl-nitroaniline isomers can be visualized to better understand the basis for their distinct spectroscopic properties. The following diagram illustrates the positional variations of the functional groups on the benzene ring.



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